4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester is a chemical compound belonging to the class of dicarboxylic acids and their esters. Its systematic name reflects its structure, which includes a cyclopentane ring with two carboxylic acid functional groups and an oxo group. This compound is utilized in various chemical synthesis processes and has potential applications in scientific research.
This compound can be synthesized through various methods involving cycloaddition reactions and subsequent transformations, as detailed in the literature. It is also available from chemical suppliers for research purposes.
4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester falls under the category of organic compounds, specifically classified as a diester. Its Chemical Abstracts Service (CAS) number is 533766, and it has a molecular formula of C11H16O5.
The synthesis of 4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester typically involves several key steps:
For example, one reported synthesis involves starting from diethyl fumarate and conducting a Diels-Alder reaction followed by oxidation and condensation steps to yield the desired product with good yields at each stage .
The molecular structure of 4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester features:
CCOC(=O)C(C(=O)C1CCC1)C(=O)OCC
.4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester can participate in various chemical reactions:
The reactions are typically carried out under controlled conditions to ensure high yields and selectivity. For instance, hydrolysis reactions might require specific pH levels for optimal results .
The mechanism of action for this compound primarily revolves around its reactivity due to the presence of multiple functional groups:
Kinetic studies indicate that the rate of reaction can vary significantly based on solvent polarity and temperature .
Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the molecular environment of hydrogen atoms in this compound, confirming structural integrity during synthesis .
4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester has several scientific uses:
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.: 2281-22-3
CAS No.: 50657-19-7
CAS No.:
CAS No.: 358-74-7